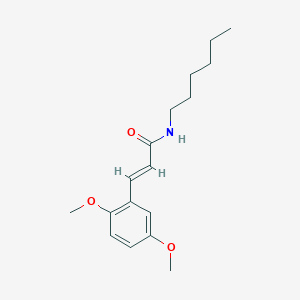![molecular formula C12H13ClF3NO4S B254987 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid involves the inhibition of JAK enzymes, which are responsible for the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins. The inhibition of JAK enzymes leads to the downregulation of various cytokines and growth factors involved in the pathogenesis of various diseases, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid include the suppression of cytokine and growth factor signaling pathways, resulting in the downregulation of various pro-inflammatory and immune responses. It has been shown to reduce the levels of various cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid in lab experiments include its potent and selective inhibition of JAK enzymes, which makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors involved in the pathogenesis of various diseases. However, its limitations include its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity and other adverse effects.
Zukünftige Richtungen
There are several future directions for the research and development of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid. These include the identification of new therapeutic applications for the drug in various diseases, the optimization of its pharmacokinetic properties to improve its efficacy and safety, and the development of more selective and potent JAK inhibitors with fewer off-target effects. Additionally, the use of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Conclusion
In conclusion, 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. Its potent and selective inhibition of JAK enzymes makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors involved in the pathogenesis of these diseases. However, its potential off-target effects and the need for careful optimization of experimental conditions should be taken into consideration. There are several future directions for the research and development of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid, which may lead to the development of more effective and safer therapies for various diseases.
Synthesemethoden
The synthesis of 5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid involves the reaction of 4-chloro-3-trifluoromethylbenzenesulfonyl chloride with 5-aminopentanoic acid in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in the pathogenesis of these diseases.
Eigenschaften
Produktname |
5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid |
|---|---|
Molekularformel |
C12H13ClF3NO4S |
Molekulargewicht |
359.75 g/mol |
IUPAC-Name |
5-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-10-5-4-8(7-9(10)12(14,15)16)22(20,21)17-6-2-1-3-11(18)19/h4-5,7,17H,1-3,6H2,(H,18,19) |
InChI-Schlüssel |
WKQMBWYARCDXPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCCC(=O)O)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCCC(=O)O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)